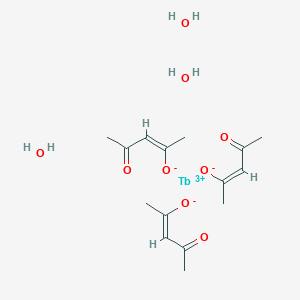
Terbium(III)acetylacetonatetrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III)acetylacetonatetrihydrate is a coordination compound with the formula Tb(C₅H₇O₂)₃·3H₂O. It is a complex of terbium, a rare earth element, with acetylacetonate ligands and water molecules. This compound is known for its luminescent properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Terbium(III)acetylacetonatetrihydrate can be synthesized by reacting terbium salts, such as terbium nitrate, with acetylacetone in the presence of a base like ammonia. The reaction typically proceeds as follows: [ \text{3 NH}_3 + \text{3 Hacac} + \text{Tb(NO}_3\text{)}_3 \rightarrow \text{Tb(acac)}_3 + \text{3 NH}_4\text{NO}_3 ] The reaction is carried out in a solvent like acetonitrile or dichloromethane, and the product is obtained as light yellow crystals .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Terbium(III)acetylacetonatetrihydrate undergoes various chemical reactions, including:
Reduction: Reduction of terbium(III) to terbium(II) is less common but can be achieved under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Ozone, electrochemical oxidation in aqueous carbonate, nitrate, or periodate media.
Reduction: Strong reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using various ligands in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Terbium(III)acetylacetonatetrihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium complexes and materials with luminescent properties.
Biology: Employed in bioimaging and as a luminescent probe for detecting various biological molecules.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in MRI.
Industry: Utilized in the production of phosphors, scintillators, and other materials with optical properties.
Mechanism of Action
The mechanism of action of terbium(III)acetylacetonatetrihydrate is primarily related to its luminescent properties. The compound absorbs light energy and re-emits it as visible light, making it useful in various imaging and detection applications. The acetylacetonate ligands help stabilize the terbium ion and enhance its luminescent efficiency .
Comparison with Similar Compounds
Similar Compounds
Terbium(III)acetate: Another terbium complex with acetate ligands, used in similar applications.
Europium(III)acetylacetonate: A europium complex with acetylacetonate ligands, known for its red luminescence.
Gadolinium(III)acetylacetonate: A gadolinium complex with acetylacetonate ligands, used in MRI contrast agents.
Uniqueness
Terbium(III)acetylacetonatetrihydrate is unique due to its specific luminescent properties, which make it particularly useful in applications requiring green luminescence. Its stability and ease of synthesis also contribute to its widespread use in research and industry .
Properties
Molecular Formula |
C15H27O9Tb |
|---|---|
Molecular Weight |
510.29 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;terbium(3+);trihydrate |
InChI |
InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/q;;;;;;+3/p-3/b3*4-3-;;;; |
InChI Key |
WUASZXKNALBKOT-VBBOVLQFSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.O.[Tb+3] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.O.[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


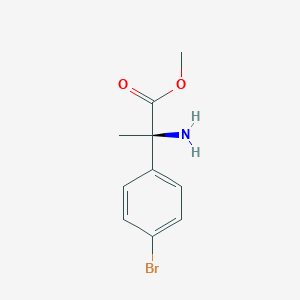

![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
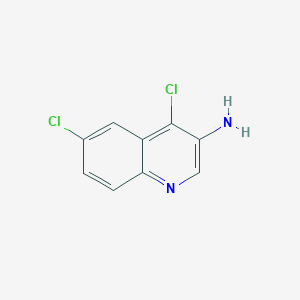

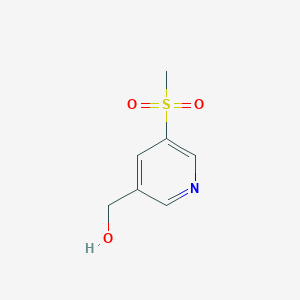
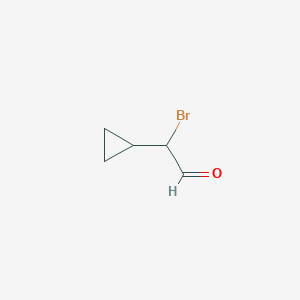
![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
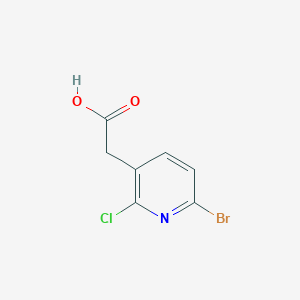
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid tetrahydrate](/img/structure/B13131854.png)
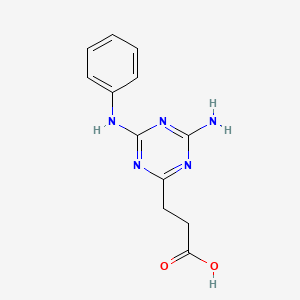
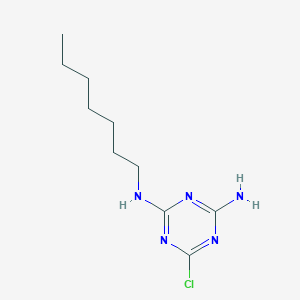
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
